

Application Notes: Preparation of DSPE-Thiol Liposomes for Drug Delivery

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Compound of Interest		
Compound Name:	DSPE-Thiol	
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Introduction

Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic therapeutic agents, making them highly versatile drug delivery systems.[1][2][3] Modifying the surface of liposomes with polymers like polyethylene glycol (PEG) creates "stealth" liposomes that can evade the body's immune system, leading to longer circulation times and improved drug accumulation at target sites.[3][4] The incorporation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated to PEG (DSPE-PEG) is a standard method for achieving this.

Further functionalization of these PEGylated liposomes allows for active targeting and stimulus-responsive drug release. **DSPE-Thiol** liposomes are a specialized formulation where thiol (-SH) groups are present on the liposome surface. These thiol groups serve as reactive handles for various applications:

- Targeted Drug Delivery: The thiol group can readily react with maleimide-functionalized targeting ligands, such as antibodies, peptides (e.g., RGD), or aptamers, via a stable thioether bond. This allows the liposome to specifically bind to receptors overexpressed on diseased cells, enhancing therapeutic efficacy and reducing off-target effects.
- Mucoadhesion: Thiolated polymers, when coated on liposomes, can form disulfide bonds
 with cysteine-rich mucins in mucus layers. This property is particularly advantageous for oral
 or other mucosal drug delivery routes, as it increases the residence time of the drug carrier
 at the site of absorption.



 Stimulus-Responsive Release: Liposomes can be engineered to release their payload in response to specific stimuli in the disease microenvironment, such as a reductive environment. The thiol groups can be used to create disulfide cross-linked networks that are stable in circulation but dissociate in the presence of high concentrations of reducing agents like glutathione (GSH), which is often found inside cancer cells.

DSPE-PEG-Thiol (DSPE-PEG-SH) is a key reagent for creating these functionalities. It is a linear, heterobifunctional molecule with a DSPE lipid anchor for incorporation into the bilayer, a stealth PEG chain, and a terminal thiol group for conjugation. This document provides detailed protocols for the preparation and characterization of **DSPE-Thiol** liposomes for advanced drug delivery applications.

Visualizing the Liposome Structure

The fundamental structure involves a lipid bilayer encapsulating an aqueous core, with DSPE-PEG-Thiol molecules anchored in the bilayer and extending outwards.

Figure 1: Schematic of a **DSPE-Thiol** Liposome.

Experimental Protocols Protocol 1: Liposome Preparation via Thin-Film Hydration

The thin-film hydration method is a widely used technique for preparing liposomes. It involves dissolving lipids in an organic solvent, evaporating the solvent to create a thin lipid film, and then hydrating the film with an aqueous buffer to form liposomes.

Materials:

- Primary phospholipid (e.g., DSPC, POPC, Soy PC)
- Cholesterol
- DSPE-PEG(2000)-Thiol (for direct incorporation) or DSPE-PEG(2000)-Maleimide (for post-conjugation)
- Drug to be encapsulated (hydrophilic or hydrophobic)



- Organic solvent (e.g., chloroform or a chloroform/methanol mixture)
- Hydration buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
- Round-bottom flask
- Rotary evaporator
- Bath sonicator or probe sonicator
- Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

- Lipid Film Formation:
 - Dissolve the lipids (e.g., PC, Cholesterol, and DSPE-PEG-Thiol) in the desired molar ratio in chloroform in a round-bottom flask.
 - If encapsulating a hydrophobic drug, dissolve it along with the lipids in the organic solvent.
 - Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum at a temperature above the lipid mixture's phase transition temperature (Tm) to form a thin, uniform lipid film on the flask wall.
 - Continue to dry the film under vacuum for at least 2 hours (or overnight) to remove any residual solvent.
- Hydration:
 - Hydrate the lipid film with the aqueous buffer (e.g., PBS pH 7.4).
 - If encapsulating a hydrophilic drug, dissolve it in the hydration buffer.
 - The hydration should be performed at a temperature above the Tm of the lipids. Gently agitate the flask to facilitate the formation of multilamellar vesicles (MLVs).
- Size Reduction (Sonication & Extrusion):





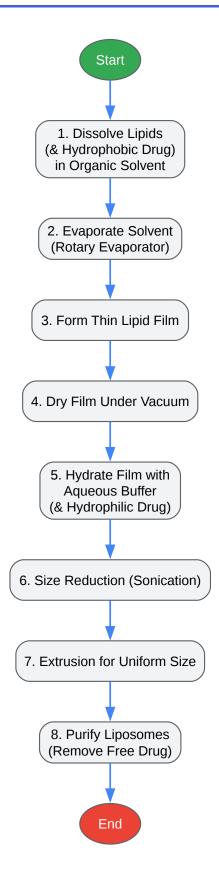


- To reduce the size and lamellarity of the liposomes, sonicate the suspension using a bath or probe sonicator.
- For a more uniform size distribution, subject the liposome suspension to extrusion. Pass the suspension repeatedly (e.g., 11-21 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. This process transforms MLVs into small unilamellar vesicles (SUVs).

Purification:

 Remove the unencapsulated (free) drug from the liposome suspension. For hydrophilic drugs, this can be done by dialysis against the buffer or by using size exclusion chromatography (e.g., a Sephadex G-50 column). For hydrophobic drugs, centrifugation can be used.





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